molecular formula C8H10N2O B1504655 1-(5,6-Dimethylpyrazin-2-yl)ethanone CAS No. 54300-10-6

1-(5,6-Dimethylpyrazin-2-yl)ethanone

Cat. No.: B1504655
CAS No.: 54300-10-6
M. Wt: 150.18 g/mol
InChI Key: PHIMZXOSIVXOQK-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrazin-2-yl)ethanone is a pyrazine derivative featuring an acetyl group at position 2 and methyl substituents at positions 5 and 6 on the pyrazine ring. Pyrazines are heterocyclic aromatic compounds known for their role in flavor and fragrance chemistry due to their nutty, roasted, or earthy odor profiles .

Properties

IUPAC Name

1-(5,6-dimethylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-9-5)7(3)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIMZXOSIVXOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698388
Record name 1-(5,6-Dimethylpyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-10-6
Record name 1-(5,6-Dimethyl-2-pyrazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54300-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6-Dimethylpyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5,6-Dimethylpyrazin-2-yl)ethanone (DMPE) is an organic compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. Its structure, characterized by a pyrazine ring with methyl substitutions and an ethanone group, suggests potential therapeutic applications. This article discusses the biological activities of DMPE, including its cytotoxic effects, interaction with biological targets, and synthesis methods.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O
  • Molecular Weight : Approximately 150.18 g/mol
  • Structural Features :
    • Pyrazine ring with methyl groups at positions 5 and 6.
    • Carbonyl group contributing to its reactivity.

Biological Activities

Research indicates that DMPE exhibits various biological activities:

  • Cytotoxic Effects :
    • DMPE has shown cytotoxicity against several cancer cell lines. For instance, studies suggest that compounds with similar structures can induce apoptosis in glioma cells by modulating cell cycle progression.
    • A notable study demonstrated that DMPE derivatives could inhibit growth in cancer cell lines such as C6, with significant apoptosis observed through flow cytometry analysis .
  • Neuropsychiatric Potential :
    • The compound's structural similarity to other pyrazine derivatives suggests potential applications in treating neuropsychiatric disorders. It may modulate metabotropic glutamate receptors (mGluR2), which are implicated in various neurological conditions.
  • Antitumor Activity :
    • In vitro studies have reported that DMPE and its derivatives exhibit antitumor activity against various cancer cell lines, including HepG2 and B16. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Synthesis Methods

Several methods for synthesizing DMPE have been reported:

  • Direct Synthesis from Pyrazines : Utilizing starting materials like 5,6-dimethylpyrazine and acetylating agents.
  • Modification of Existing Pyrazine Derivatives : Researchers have explored modifying the structure of related compounds to enhance biological activity and develop new derivatives.

Case Study 1: Cytotoxicity Assessment

A study by Mabkhot et al. (2011) investigated the synthesis of new derivatives from DMPE and their cytotoxic effects on various cancer cell lines. The findings indicated that certain derivatives exhibited IC50_{50} values lower than established chemotherapeutics like 5-fluorouracil (5-FU), highlighting their potential as effective anticancer agents .

Case Study 2: Neuropharmacological Applications

Research focusing on the modulation of mGluR2 by DMPE derivatives revealed promising results in animal models of anxiety and depression, suggesting a pathway for developing new treatments for neuropsychiatric disorders.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberSimilarity IndexUnique Features
1-(3-Methylpyrazin-2-yl)ethanone23787-80-60.91Contains a methyl group at the 3 position.
1-(3-Ethylpyrazin-2-yl)ethanone32974-92-80.91Ethyl substitution at the 3 position.
Acetylpyrazine22047-25-20.65Lacks additional methyl substitutions compared to DMPE.

The unique arrangement of substituents significantly influences the chemical properties and biological activities of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazine Derivatives

2-Acetyl-6-methylpyrazine (1-(6-Methylpyrazin-2-yl)ethanone)
  • Structure : Acetyl group at position 2, methyl group at position 4.
  • Properties : Volatile, contributes to roasted aromas in food and perfumery.
  • Applications : Used as a flavoring agent and in fragrance formulations .
  • Key Difference : Lacks the 5-methyl substituent present in the target compound, which may alter steric effects and odor intensity.
2-Acetylpyrazine
  • Properties : Simpler structure with higher volatility.
  • Applications : Common in savory flavor enhancers.
  • Key Difference : Absence of methyl groups reduces steric hindrance and may decrease thermal stability compared to dimethyl-substituted derivatives.

Ethanone Derivatives in Other Heterocycles

1-(3-Hydroxy-5,6-dimethylpyridin-2-yl)ethanone
  • Structure : Pyridine ring with hydroxyl (position 3), methyl (positions 5 and 6), and acetyl (position 2) groups.
  • Properties : Identified in ambrette seeds; contributes to a "natural and rounded" odor profile .
  • Key Difference : Pyridine vs. pyrazine ring alters electronic properties and odor characteristics. Hydroxyl group enhances polarity, affecting solubility.
1-(3,4-Dihydroxy-6-methylphenyl)-2-hydroxyethanone
  • Structure: Benzene ring with dihydroxy (positions 3,4), methyl (position 6), and hydroxyethanone substituents.
  • Properties : Synthesized from carbohydrates; exhibits aromatic stability due to hydroxyl groups .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Key Properties Applications/Sources References
1-(5,6-Dimethylpyrazin-2-yl)ethanone Pyrazine 2-acetyl, 5,6-dimethyl Hypothetical: High steric hindrance, roasted aroma Potential flavor/fragrance agent
2-Acetyl-6-methylpyrazine Pyrazine 2-acetyl, 6-methyl Volatile, nutty odor Food flavoring, perfumery
1-(3-Hydroxy-5,6-dimethylpyridin-2-yl)ethanone Pyridine 2-acetyl, 3-OH, 5,6-dimethyl Polar, natural odor Ambrette seed extract
1-(3,4-Dihydroxy-6-methylphenyl)-2-hydroxyethanone Benzene 2-hydroxyethanone, 3,4-diOH, 6-methyl Antioxidant potential Synthetic carbohydrate product

Research Findings and Implications

  • Steric and Electronic Effects: Methyl groups at positions 5 and 6 on pyrazine may enhance thermal stability and modify odor thresholds compared to mono-methylated analogs. Pyridine-based ethanones exhibit higher polarity due to hydroxyl groups, making them less volatile .
  • Odor Profiles: Pyrazine derivatives generally impart roasted or nutty notes, while pyridine derivatives (e.g., compound in ambrette seeds) contribute to complex, rounded aromas .
  • Synthetic Accessibility: Acetylpyrazines are often synthesized via condensation reactions (e.g., ), whereas pyridine ethanones may require multi-step functionalization .

Preparation Methods

Direct Acetylation of 5,6-Dimethylpyrazine Derivatives

A common approach to synthesize 1-(5,6-dimethylpyrazin-2-yl)ethanone is via acetylation of the corresponding 5,6-dimethylpyrazine precursor:

  • Starting Material: 5,6-Dimethylpyrazine or 5,6-dimethylpyrazin-2-yl derivatives.
  • Reagents: Acetylating agents such as acetyl chloride or acetic anhydride.
  • Conditions: Typically carried out under reflux in an inert solvent like dichloromethane or acetic acid, sometimes with a catalyst or base to facilitate electrophilic substitution at the 2-position of the pyrazine ring.

This method is straightforward and yields the target compound through electrophilic aromatic substitution, introducing the ethanone group at the 2-position of the pyrazine ring.

Synthesis via Thiosemicarbazone Intermediates and Cyclization

A more elaborated synthetic route involves the preparation of thiosemicarbazone intermediates derived from acetylpyrazines, followed by cyclization to form heterocyclic derivatives. Although this route is primarily used for further functionalized derivatives, it provides insight into the preparation of acetylpyrazines such as this compound.

  • Step 1: Preparation of Acetylpyrazines (including this compound)
    These are prepared by methods reported in literature involving the reaction of alkylated pyrazines with acetylating agents.
  • Step 2: Formation of Thiosemicarbazones
    Reaction of the acetylpyrazine with thiosemicarbazide in methanol with catalytic acetic acid under reflux conditions (approx. 5 hours) yields thiosemicarbazone derivatives.
  • Step 3: Cyclization to 1,3-Thiazolidin-4-ones
    Thiosemicarbazones are cyclized using chloroacetic acid and sodium acetate in refluxing ethanol to yield heterocyclic compounds.

This sequence highlights the synthetic utility of this compound as a key intermediate for further heterocyclic synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Yield & Notes
Direct Acetylation 5,6-Dimethylpyrazine Acetyl chloride or acetic anhydride, reflux Efficient for introducing ethanone group; moderate to high yields
Thiosemicarbazone Pathway 5-Alkylated acetylpyrazines Thiosemicarbazide, acetic acid, methanol, reflux (5 h) Intermediate step for heterocyclic derivatives; acetylpyrazines prepared via known methods
Cyclization to Thiazolidinones Thiosemicarbazones Chloroacetic acid, sodium acetate, ethanol, reflux (10 h) Yields heterocyclic derivatives; acetylpyrazine is a key precursor
Condensation & Oxidative Methods α-Hydroxy ketones and diamines Catalysts: manganese dioxide or palladium acetate, solvents like toluene or water, reflux or microwave Provides pyrazine derivatives; adaptable for methyl and acetyl substitutions

Research Findings and Analytical Data

  • Purity and Characterization:
    Products are typically purified by recrystallization and characterized by thin-layer chromatography (TLC), melting point analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) including ^1H and ^13C, and elemental analysis.

  • Spectroscopic Features:
    The acetyl group is confirmed by characteristic IR absorption near 1700 cm^-1 (C=O stretch). NMR spectra show methyl protons on the pyrazine ring and the acetyl methyl group distinctly, facilitating structural confirmation.

  • Yields: Reported yields for acetylpyrazines vary but are generally moderate to high depending on the method and reaction conditions.

Q & A

Q. What are the recommended methods for synthesizing 1-(5,6-Dimethylpyrazin-2-yl)ethanone with high purity (>98%)?

Synthesis typically involves condensation reactions of pyrazine derivatives with acetylating agents under controlled conditions. Key steps include:

  • Stabilization : Use stabilizers like tert-butylcatechol (TBC) to prevent degradation during purification .
  • Purification : Column chromatography (silica gel) or recrystallization from solvents like ethyl acetate or dichloromethane (DCM) .
  • Purity validation : Employ HPLC (98% purity threshold) or GC for volatile impurities . Example protocol: Post-synthesis, stabilize with 1-5% TBC, then purify via silica gel chromatography (eluent: DCM/MeOH 9:1). Validate purity via HPLC with a C18 column (retention time: 8.2 min) .

Q. How can researchers distinguish between structural isomers of dimethylpyrazine derivatives during characterization?

Isomeric separation is critical due to overlapping physical properties:

  • Chromatography : Use reverse-phase HPLC with a polar mobile phase (e.g., acetonitrile/water) to resolve 5,6-dimethyl vs. 3,5-dimethyl isomers .
  • Spectroscopy :
  • NMR : Compare chemical shifts of methyl groups (δ 2.4–2.6 ppm for 5,6-dimethyl vs. δ 2.8–3.0 ppm for 3,5-dimethyl) .
  • Mass spectrometry : Monitor fragment ions (e.g., m/z 121 for acetyl loss) to confirm substitution patterns .

Advanced Research Questions

Q. What experimental strategies address contradictions in purity assessments between HPLC and GC methods?

Discrepancies arise due to residual solvents or stabilizers (e.g., acetic acid or TBC) that interfere with GC but not HPLC:

  • Method optimization :
  • For GC: Use a polar capillary column (e.g., DB-WAX) and temperature programming to separate volatile impurities .
  • For HPLC: Include a pre-column derivatization step (e.g., with dansyl chloride) to detect non-UV-active stabilizers .
    • Cross-validation : Combine with Karl Fischer titration to quantify water content (<10% H₂O) or FTIR to identify stabilizers like TBC .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced QSPR (Quantitative Structure-Property Relationship) models are employed:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbon) .
  • Reactivity descriptors : Calculate Fukui indices (ƒ⁻) to predict regioselectivity. For this compound, the pyrazine ring’s nitrogen atoms show higher electrophilicity (ƒ⁻ = 0.12) than the acetyl group (ƒ⁻ = 0.08) .
  • Validation : Compare predicted vs. experimental yields in reactions with amines or Grignard reagents .

Q. What challenges arise in isolating this compound from isomer mixtures, and how are they mitigated?

Isomer co-elution and similar solubilities complicate isolation:

  • Chromatographic resolution : Use chiral stationary phases (e.g., Chiralpak IA) for enantiomeric separation (99% ee achievable) .
  • Crystallization-induced asymmetry : Seed the solution with enantiopure crystals to induce selective crystallization .
  • Analytical monitoring : Track isomer ratios via LC-MS/MS with MRM (multiple reaction monitoring) transitions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(5,6-Dimethylpyrazin-2-yl)ethanone
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1-(5,6-Dimethylpyrazin-2-yl)ethanone

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